(4-Ethyl-1,2-oxazol-3-yl)methanamine;hydrochloride
Description
(4-Ethyl-1,2-oxazol-3-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a 1,2-oxazole (isoxazole) ring substituted with an ethyl group at the 4-position and a methanamine group at the 3-position, forming a hydrochloride salt. This compound is part of a broader class of oxazole-based amines, which are of significant interest in pharmaceutical and agrochemical research due to their structural versatility and bioactivity .
Properties
IUPAC Name |
(4-ethyl-1,2-oxazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-2-5-4-9-8-6(5)3-7;/h4H,2-3,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYDPOLICUZPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CON=C1CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine;hydrochloride typically involves the reaction of 4-ethyl-1,2-oxazole with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-ethyl-1,2-oxazole and methanamine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as the catalyst.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-1,2-oxazol-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce various N-substituted oxazole derivatives.
Scientific Research Applications
(4-Ethyl-1,2-oxazol-3-yl)methanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Ethyl-1,2-oxazol-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₆H₁₁ClN₂O
- Molecular Weight : ~162.62 g/mol (calculated from substituents)
- Structural Features : The 1,2-oxazole core provides a rigid aromatic scaffold, while the ethyl and methanamine groups influence electronic properties and solubility.
Comparison with Structurally Similar Compounds
Oxazole-Based Methanamine Derivatives
These compounds share the 1,2-oxazole core with variations in substituents and substitution patterns, which critically influence their physicochemical and biological properties.
Key Observations :
- Substituent Effects : Aromatic substituents (e.g., methoxyphenyl, fluorophenyl) enhance binding to hydrophobic pockets in biological targets, while alkyl groups (e.g., ethyl) optimize logP values for passive diffusion .
- Hydrochloride Salts : All analogs are hydrochloride salts, improving solubility in aqueous media and crystallinity for structural characterization .
Oxadiazole and Triazole Analogs
Compounds with alternative heterocyclic cores (e.g., 1,2,4-oxadiazole, triazole) exhibit distinct electronic and steric properties compared to oxazole derivatives.
Key Observations :
- Heterocycle Stability : Oxadiazoles are more resistant to hydrolysis than oxazoles due to reduced ring strain and electron-withdrawing effects .
- Biological Interactions : Triazole derivatives exhibit stronger hydrogen-bonding interactions, making them favorable for enzyme inhibition (e.g., antifungal agents) .
Biological Activity
(4-Ethyl-1,2-oxazol-3-yl)methanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- IUPAC Name : (4-Ethyl-1,2-oxazol-3-yl)methanamine hydrochloride
- CAS Number : 1784891-43-5
- Molecular Formula : C7H10ClN3O
The biological activity of (4-Ethyl-1,2-oxazol-3-yl)methanamine is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell growth | |
| Antimicrobial | Activity against bacterial strains | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies and Research Findings
-
Anticancer Activity :
A study investigated the anticancer properties of (4-Ethyl-1,2-oxazol-3-yl)methanamine in vitro against various cancer cell lines. The compound demonstrated significant cytotoxic effects on MDA-MB-453 cells, a model for luminal androgen receptor-positive breast cancer. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways . -
Antimicrobial Effects :
Research indicated that (4-Ethyl-1,2-oxazol-3-yl)methanamine exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using standard disk diffusion methods, showing inhibition zones comparable to established antibiotics . -
Anti-inflammatory Properties :
In vivo studies demonstrated that the compound reduced levels of pro-inflammatory cytokines in models of acute inflammation. This suggests a potential role in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure of (4-Ethyl-1,2-oxazol-3-yl)methanamine plays a crucial role in its biological activity. Variations in the oxazole ring or substituents on the ethyl group can significantly alter its pharmacological profile. For instance, modifications that enhance lipophilicity may improve membrane permeability and bioavailability .
Q & A
Q. What challenges arise during scale-up from milligram to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
